![molecular formula C18H20N2O2 B2562180 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol CAS No. 612047-05-9](/img/structure/B2562180.png)
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the Ritter reaction. This reaction involves the interaction of dialkyl benzyl carbinols with 3-phenoxypropanenitriles. The reaction is carried out in toluene-sulfuric acid at temperatures ranging from 60 to 70°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethane (CH₃Cl) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Benzodiazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1-(2-phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share a similar phenoxyethyl group but differ in their core structure.
2-phenoxyethanol: This compound has a simpler structure and is commonly used as a preservative and solvent.
Uniqueness
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to its benzodiazole core, which imparts specific biological activities not found in simpler compounds like 2-phenoxyethanol. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-13-6-11-18-19-16-9-4-5-10-17(16)20(18)12-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUELIQRTOLTNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
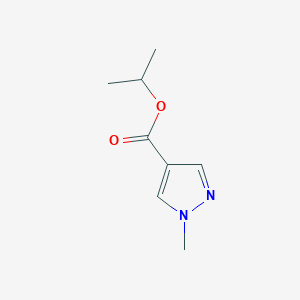
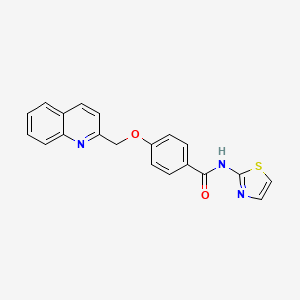
![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)
![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)
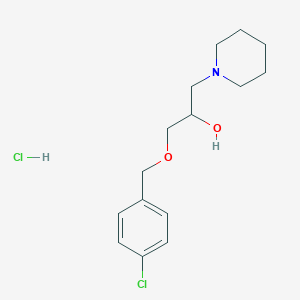
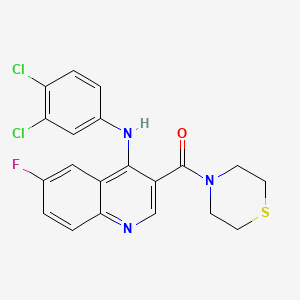
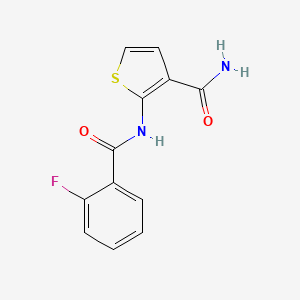
![4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2562112.png)
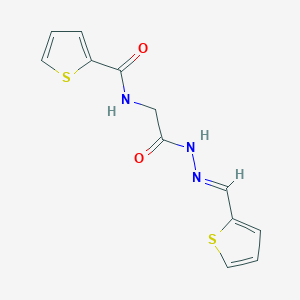
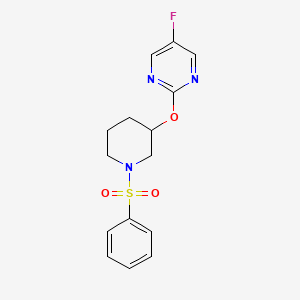
![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2562118.png)
![2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride](/img/structure/B2562119.png)
![3-[(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2562120.png)
